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Cat. No.: B150346

AN-PR-HFIPME-001

Introduction

In microfabrication, the complete and efficient removal of photoresist materials is a critical step
in ensuring high-yield and reliable device manufacturing. Traditional photoresist strippers, such
as N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO), are effective but face
increasing scrutiny due to health and environmental concerns.[1] This has led to a search for
alternative solvents with a more favorable safety profile. Hexafluoroisopropyl methyl ether
(HFIPME) is a fluorinated ether that has been identified as a potential candidate for photoresist
removal due to its unique solvent properties.[2][3]

These application notes provide a general overview of the potential use of
hexafluoroisopropyl methyl ether for photoresist removal, based on its known chemical and
physical properties. It is important to note that comprehensive experimental data on the
performance of HFIPME for this specific application is limited in publicly available literature.
Therefore, the information presented here should be considered a starting point for process
development and optimization.

Key Properties and Potential Advantages

Hexafluoroisopropyl methyl ether possesses several properties that make it an attractive
candidate for photoresist removal:
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» High Dissolving Power: HFIPME is known to be a good solvent for a wide range of organic
compounds, including polymers.[2][4] Its fluorinated structure can enhance its ability to
dissolve fluorinated polymers, which are sometimes used in advanced photoresist
formulations.[5]

o Chemical Stability: It is a chemically stable compound under normal conditions, which is
crucial for predictable and repeatable processing.[2]

e Low Boiling Point: With a boiling point around 50-62°C, HFIPME facilitates easier and faster
drying of the substrate after the removal process, potentially reducing cycle times.[2][6]

o Low Surface Tension: Fluorinated solvents typically exhibit low surface tension, which can
aid in the penetration of the solvent into small features and the effective wetting of the
substrate surface.

» Non-flammability: Its non-flammable nature enhances safety in the fabrication environment.

[4]

Material Compatibility

While specific compatibility data for HFIPME with all microfabrication materials is not
extensively documented, general knowledge of fluorinated ethers suggests good compatibility
with common substrates like silicon and silicon dioxide. However, compatibility with various
metals (e.g., aluminum, copper, gold) and other thin films should be experimentally verified, as
some fluorinated compounds can interact with certain metals at elevated temperatures.
General chemical compatibility charts for fluorinated oils can offer some initial guidance, but
material-specific testing is essential.[7]

Safety and Handling

Proper safety precautions must be observed when handling hexafluoroisopropyl methyl
ether:

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves,
safety goggles, and a lab coat.[2]
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o Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize inhalation
exposure.[8]

o Storage: Store in a cool, dry, and well-ventilated area, away from heat sources and
incompatible materials like strong oxidizing agents and strong bases.[2]

» Disposal: Dispose of waste according to local regulations. HFIPME is not readily
biodegradable and may accumulate in the environment.[2]

Physical and Chemical Properties of

Hexafluoroisopropyl Methyl Ether

Property Value

CAS Number 13171-18-1

Molecular Formula C4H4F60

Molecular Weight 182.07 g/mol

Appearance Colorless liquid

Boiling Point 50-62°C

Density ~1.39 g/mL

Solubility Soluble in most organic solvents; low solubility

in water

Note: The exact values can vary slightly depending on the source.[2][6]

Experimental Protocols: Evaluation of
Hexafluoroisopropyl Methyl Ether for Photoresist
Removal

EP-PR-HFIPME-001

Disclaimer:
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The following protocols are generalized starting points for the evaluation of
hexafluoroisopropyl methyl ether as a photoresist remover. They are based on standard
industry practices for solvent-based stripping and the known properties of HFIPME.
Optimization of all parameters (temperature, time, agitation, etc.) will be necessary for any
specific photoresist and substrate combination.

Protocol 1: Immersion Stripping of Positive Photoresist

Objective: To evaluate the effectiveness of hexafluoroisopropyl methyl ether for the removal
of a standard positive photoresist (e.g., a novolac-based resist) from a silicon wafer.

Materials:

 Silicon wafer coated with a positive photoresist (post-exposure and development, and
potentially post-etch or post-bake)

» Hexafluoroisopropyl methyl ether (HFIPME), electronics grade
 |Isopropanol (IPA), electronics grade

e Deionized (DI) water

» Glass beakers or a suitable immersion processing vessel

e Hot plate with temperature control (optional)

» Ultrasonic bath (optional)

» Nitrogen blow gun

o Wafer tweezers

Procedure:

o Pre-treatment (Optional): If the photoresist has been subjected to harsh processing (e.qg.,
high-temperature bake, ion implantation), a pre-treatment step may be necessary. This could
include a brief exposure to an oxygen plasma to break down the hardened surface layer.
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e Immersion:

o Place the photoresist-coated wafer into a clean beaker.

o Pour a sufficient amount of HFIPME into the beaker to completely submerge the wafer.

o Process Parameters to Evaluate:

» Temperature: Start at room temperature. If removal is slow, the temperature can be
cautiously increased. A starting point for elevated temperature could be 40-50°C. Use a
hot plate for temperature control.

» Time: Begin with an immersion time of 5-10 minutes. Adjust the time based on visual
inspection of photoresist removal.

= Agitation:

» Manual: Gentle agitation of the beaker can be performed periodically.

» Ultrasonic: For more aggressive removal, the beaker can be placed in an ultrasonic
bath. Start with short durations (e.g., 1-2 minutes) to avoid potential damage to the
substrate or delicate features.

e Rinsing:

o After the desired immersion time, carefully remove the wafer from the HFIPME bath using
tweezers.

o Immediately immerse the wafer in a beaker of fresh IPA for 1-2 minutes to rinse off the
HFIPME and dissolved photoresist. This prevents re-deposition of the resist.

o Transfer the wafer to a beaker of DI water and rinse for 1-2 minutes.

e Drying:

o Remove the wafer from the DI water and dry it using a nitrogen blow gun.

 Inspection:
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o Visually inspect the wafer for any remaining photoresist residue under a bright light.

o For a more detailed inspection, use an optical microscope.

Protocol 2: Spray Processing for Photoresist Removal

Objective: To evaluate the use of hexafluoroisopropyl methyl ether in a spray tool for
photoresist removal, which can offer more aggressive and controlled processing.

Materials and Equipment:

Photoresist-coated wafer

Hexafluoroisopropyl methyl ether (HFIPME), electronics grade

Isopropanol (IPA), electronics grade

Deionized (DI) water

Single-wafer or batch spray processing tool
Procedure:
e Tool Setup:

o Ensure the spray tool is compatible with fluorinated solvents. Check seals and other
wetted parts for chemical compatibility.

o Load the HFIPME into the designated solvent reservoir in the tool.
e Process Recipe Development:
o Program a process recipe with the following steps and parameters to be evaluated:
= HFIPME Spray:

» Spray Time: Start with 30-60 seconds.
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» Spray Pressure/Flow Rate: Begin with a moderate pressure to avoid damaging
delicate structures.

» Solvent Temperature: If the tool has heating capabilities, evaluate temperatures from
room temperature up to ~50°C.

» Wafer Rotation Speed: A slow rotation (e.g., 100-300 rpm) is typically used during the
initial solvent dispense to ensure good coverage, followed by a higher speed spin to
assist in removal.

s |PARinse:

» Immediately follow the HFIPME spray with an IPA rinse to remove the solvent and
dissolved resist.

» Rinse Time: 20-30 seconds.

» DI Water Rinse:
» Perform a final rinse with DI water to remove the IPA.
= Rinse Time: 20-30 seconds.

= Dry Cycle:

= Utilize the tool's drying function, which is typically a high-speed spin under a flow of
nitrogen.

o Execution and Inspection:
o Run the process on a test wafer.

o Inspect the wafer for cleanliness using optical microscopy and other appropriate metrology
tools.

o Adjust the process parameters (time, temperature, pressure) as needed to achieve
complete photoresist removal.
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Caption: Generalized workflow for photoresist removal via immersion.
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Caption: Key properties of HFIPME and their relevance to photoresist removal.
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[https://www.benchchem.com/product/b150346#hexafluoroisopropyl-methyl-ether-for-
photoresist-removal-in-microfabrication]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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